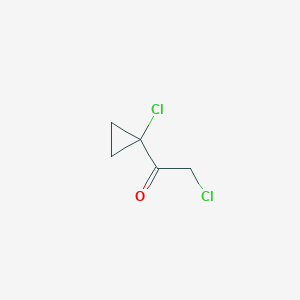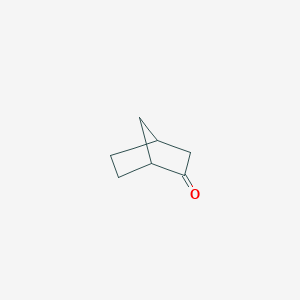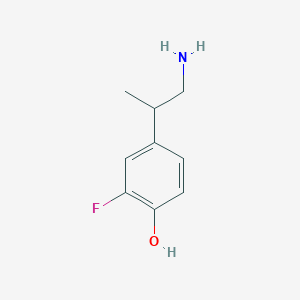
4-(1-Aminopropan-2-yl)-2-fluorophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Aminopropan-2-yl)-2-fluorophenol, also known as 2-Fluoroamphetamine (2-FA), is a synthetic compound that belongs to the class of amphetamines. It is a potent stimulant that has been found to have potential applications in scientific research.
科学的研究の応用
2-FA has been used in scientific research as a tool to study the central nervous system. It has been found to have similar effects to other amphetamines, such as increased locomotor activity, hyperthermia, and increased dopamine release. It has also been used in studies to investigate the effects of amphetamines on cognitive function, such as attention and memory.
作用機序
The mechanism of action of 2-FA is similar to other amphetamines. It acts as a substrate for the dopamine transporter, which causes an increase in dopamine release from the presynaptic neuron. This leads to increased dopamine levels in the synaptic cleft, which can result in increased motivation, arousal, and euphoria.
生化学的および生理学的効果
2-FA has been found to have similar effects to other amphetamines, such as increased heart rate, blood pressure, and body temperature. It has also been found to cause an increase in the release of other neurotransmitters, such as norepinephrine and serotonin. These effects can lead to increased alertness, energy, and feelings of well-being.
実験室実験の利点と制限
One advantage of using 2-FA in lab experiments is its potency and selectivity for the dopamine transporter. This makes it a useful tool for studying the effects of dopamine release on behavior and cognition. However, like other amphetamines, 2-FA can be addictive and have potential for abuse, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on 2-FA. One area of interest is its potential as a treatment for attention deficit hyperactivity disorder (ADHD). Another area of interest is its potential as a tool for studying the role of dopamine in addiction and other psychiatric disorders. Additionally, further research is needed to determine the long-term effects of 2-FA use on the brain and behavior.
合成法
The synthesis of 2-FA involves the reaction of 2-fluoronitrobenzene with isopropylamine, followed by reduction with iron powder. This method was first described in a patent by Boehringer Ingelheim in 1973.
特性
CAS番号 |
125036-97-7 |
|---|---|
製品名 |
4-(1-Aminopropan-2-yl)-2-fluorophenol |
分子式 |
C9H12FNO |
分子量 |
169.2 g/mol |
IUPAC名 |
4-(1-aminopropan-2-yl)-2-fluorophenol |
InChI |
InChI=1S/C9H12FNO/c1-6(5-11)7-2-3-9(12)8(10)4-7/h2-4,6,12H,5,11H2,1H3 |
InChIキー |
BXHZCLYKZORPOE-UHFFFAOYSA-N |
SMILES |
CC(CN)C1=CC(=C(C=C1)O)F |
正規SMILES |
CC(CN)C1=CC(=C(C=C1)O)F |
同義語 |
Phenol, 4-(2-amino-1-methylethyl)-2-fluoro- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




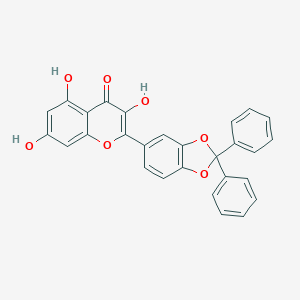


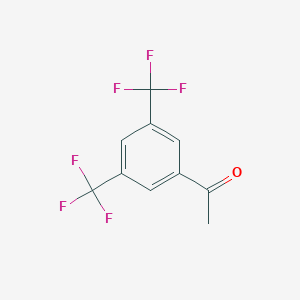

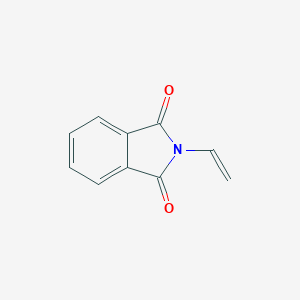
![1-[(3S,8R,9S,10R,13R,17S)-3-Hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B56610.png)

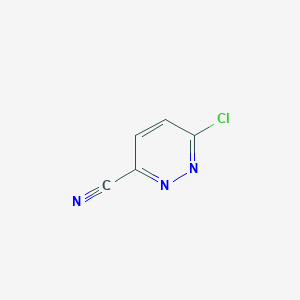
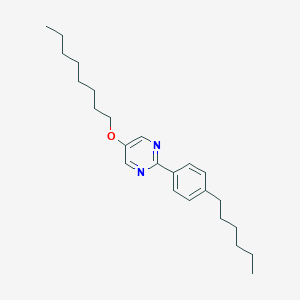
![[(4S,5S)-5-(aminomethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methanamine](/img/structure/B56615.png)
